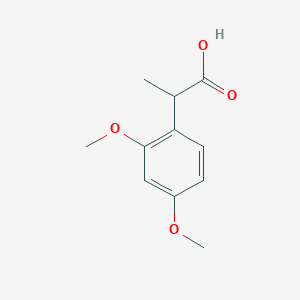

2-(2,4-Dimethoxyphenyl)propanoic acid

Beschreibung

2-(2,4-Dimethoxyphenyl)propanoic acid is a substituted propanoic acid derivative featuring a phenyl ring with methoxy (-OCH₃) groups at the 2- and 4-positions. The methoxy substituents are electron-donating, which may influence its acidity, solubility, and reactivity compared to chlorinated or methylated analogs .

Eigenschaften

Molekularformel |

C11H14O4 |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

2-(2,4-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-7(11(12)13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3,(H,12,13) |

InChI-Schlüssel |

WKYQYGKEQAJAQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C=C(C=C1)OC)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.

Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with a suitable reagent, such as malonic acid, in the presence of a base like sodium ethoxide. This forms an intermediate compound.

Decarboxylation: The intermediate compound is then subjected to decarboxylation under acidic conditions to yield 2-(2,4-Dimethoxyphenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Dimethoxyphenyl)propanoic acid may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of 2-(2,4-dimethoxyphenyl)acetic acid or 2-(2,4-dimethoxyphenyl)acetone.

Reduction: Formation of 2-(2,4-dimethoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dimethoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorinated Derivatives (e.g., 2,4-DP, MCPP): These phenoxypropanoic acids are widely used as herbicides. Chlorine atoms, being electron-withdrawing, increase acidity (lower pKa) and enhance herbicidal activity by disrupting plant auxin pathways . However, they are associated with carcinogenic risks in humans .

- For example, compound 5 in demonstrated anti-asthma activity, while highlights dimethoxyphenyl propanoic acids as intermediates in drug synthesis .

Physicochemical Properties

- Solubility: Methoxy groups increase lipophilicity, reducing water solubility. For instance, 3-(2-methoxyphenyl)propanoic acid has a melting point of 85–89°C, suggesting moderate crystallinity . In contrast, chlorinated analogs like 2,4-DP are more polar and soluble in aqueous formulations for herbicide sprays .

- Acidity: The pKa of 2-(2,4-dimethoxyphenyl)propanoic acid is expected to be higher (less acidic) than 2,4-DP due to electron-donating methoxy groups.

Biologische Aktivität

2-(2,4-Dimethoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis and Structure-Activity Relationship

The synthesis of 2-(2,4-Dimethoxyphenyl)propanoic acid involves various chemical modifications to enhance its biological activity. Recent research has shown that structural variations can significantly affect the compound's potency against different biological targets. For instance, modifications to the phenyl ring have been noted to influence cytotoxic activity against cancer cell lines, including HepG2 cells .

Biological Activity Overview

The biological activities of 2-(2,4-Dimethoxyphenyl)propanoic acid include:

The mechanisms by which 2-(2,4-Dimethoxyphenyl)propanoic acid exerts its biological effects include:

- Induction of Apoptosis :

- Cell Cycle Arrest :

- Mitochondrial Dysfunction :

Case Studies

Recent studies have provided insights into the efficacy of 2-(2,4-Dimethoxyphenyl)propanoic acid:

- Study on HepG2 Cells : A study reported that treatment with this compound resulted in a significant increase in early and late apoptosis rates—16.63-fold and 60.11-fold compared to untreated controls, respectively .

- Hypoglycemic Activity : Another study investigated related compounds and found potential hypoglycemic effects when administered to hypercholesterolemic rabbits, suggesting broader metabolic implications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.